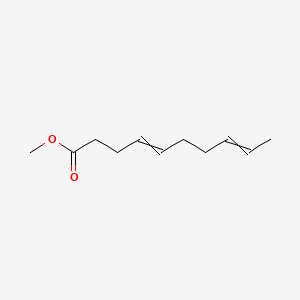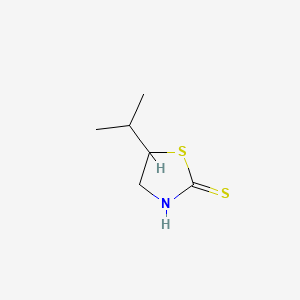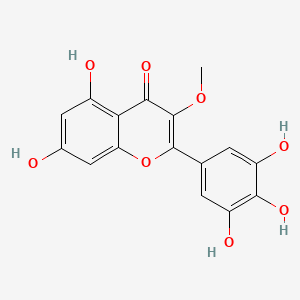
CID 101289952
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
CID 101289952 can be synthesized through the reaction of lead tetraacetate with neopentylmagnesium bromide, followed by the addition of methylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of methyltrineopentyllead involves similar synthetic routes but on a larger scale. The process includes the use of large reactors, precise control of reaction conditions, and efficient purification methods to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
CID 101289952 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert methyltrineopentyllead to lower oxidation state lead compounds.
Substitution: The neopentyl and methyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and aryl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in lead oxides, while substitution reactions can yield various alkyl or aryl lead compounds.
Scientific Research Applications
CID 101289952 has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of methyltrineopentyllead involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Tetraethyllead: Another organolead compound used as an anti-knock agent in gasoline.
Tetramethyllead: Similar in structure but with four methyl groups instead of neopentyl groups.
Trimethyllead chloride: A related compound with three methyl groups and one chloride.
Uniqueness
CID 101289952 is unique due to its combination of one methyl group and three neopentyl groups, which imparts distinct chemical properties and reactivity compared to other organolead compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
13406-11-6 |
|---|---|
Molecular Formula |
C16H37Pb |
Molecular Weight |
436.672 |
IUPAC Name |
2,2-dimethylpropane;lead;methane |
InChI |
InChI=1S/3C5H11.CH4.Pb/c3*1-5(2,3)4;;/h3*1H2,2-4H3;1H4; |
InChI Key |
TZFISADJMNSNHS-UHFFFAOYSA-N |
SMILES |
C.CC(C)(C)[CH2].CC(C)(C)[CH2].CC(C)(C)[CH2].[Pb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




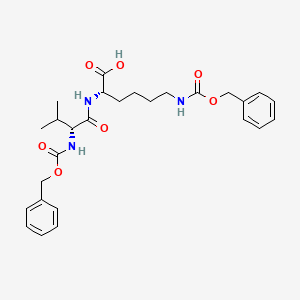
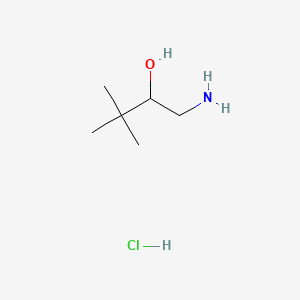
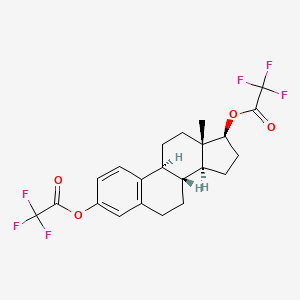
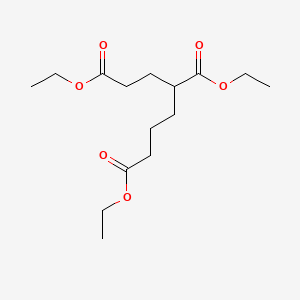
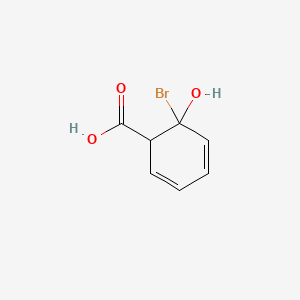
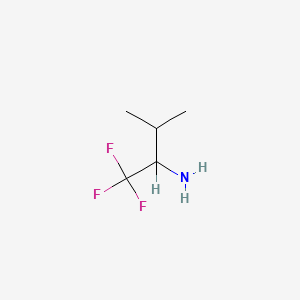
![(5R,8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-dioxolane]](/img/structure/B576436.png)
![2-(Furan-2-yl)-4-methylbenzo[d]thiazole](/img/structure/B576437.png)
